molecular formula C14H19NO4 B5824111 3-(4-Methoxyphenoxy)-1-morpholin-4-ylpropan-1-one

3-(4-Methoxyphenoxy)-1-morpholin-4-ylpropan-1-one

Cat. No.: B5824111
M. Wt: 265.30 g/mol
InChI Key: PCCIOAPSWKIAIM-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)-1-morpholin-4-ylpropan-1-one is an organic compound that features a morpholine ring and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenoxy)-1-morpholin-4-ylpropan-1-one typically involves the reaction of 4-methoxyphenol with epichlorohydrin to form 3-(4-methoxyphenoxy)-1,2-epoxypropane. This intermediate is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenoxy)-1-morpholin-4-ylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(4-methoxyphenoxy)-2-ketone-1-propanol, while reduction could produce 3-(4-methoxyphenoxy)-1-propanol.

Scientific Research Applications

3-(4-Methoxyphenoxy)-1-morpholin-4-ylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenoxy)-1-morpholin-4-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

3-(4-Methoxyphenoxy)-1-morpholin-4-ylpropan-1-one is unique due to its specific combination of a morpholine ring and a methoxyphenoxy group

Properties

IUPAC Name

3-(4-methoxyphenoxy)-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-17-12-2-4-13(5-3-12)19-9-6-14(16)15-7-10-18-11-8-15/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCIOAPSWKIAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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